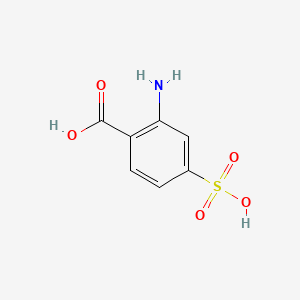

2-Amino-4-sulfobenzoic acid

Description

Contextual Significance of Sulfobenzoic Acid Derivatives in Advanced Chemical Disciplines

Sulfobenzoic acid derivatives are a class of organic compounds that feature both a sulfonic acid group (-SO3H) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring. solubilityofthings.comcymitquimica.comnih.gov This unique combination of functional groups imparts a range of valuable properties, making them highly significant in several advanced chemical disciplines. The presence of the polar sulfonic acid group generally ensures high water solubility, a crucial characteristic for many applications. solubilityofthings.com

These derivatives serve as versatile intermediates in organic synthesis. solubilityofthings.comcymitquimica.com Their reactivity allows them to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, enabling the creation of more complex molecules. solubilityofthings.comcymitquimica.com This has led to their use in the production of dyes, pigments, and pharmaceuticals. solubilityofthings.comcymitquimica.com For instance, 4-sulfobenzoic acid is used as an intermediate in the synthesis of dyes and pigments and acts as a dopant in conducting polymers. smolecule.com

Interdisciplinary Relevance of 2-Amino-4-sulfobenzoic Acid as a Fine Chemical

This compound, also known as 4-sulfoanthranilic acid, is a prime example of a fine chemical with broad interdisciplinary relevance. chemicalbook.comchembk.comindiafinechemicals.com Fine chemicals are pure, single substances produced in limited quantities for specific applications, and this compound fits this description perfectly. chembk.comgoogle.comgoogle.com Its molecular structure, which includes an amino group (-NH2) in addition to the sulfonic acid and carboxylic acid groups, provides multiple reactive sites, making it a valuable precursor in various synthetic pathways. smolecule.com This trifunctional nature underpins its utility across pharmaceuticals, dye manufacturing, and materials science.

Role in Pharmaceutical Synthesis Intermediates

In the pharmaceutical industry, this compound serves as a crucial intermediate. chembk.comgoogle.comgoogle.com It is a key starting material for the synthesis of certain sulfonamide antibiotics. smolecule.com These drugs function by competitively inhibiting an enzyme essential for bacterial folate synthesis. smolecule.com An improved synthesis of 4-amino-2-sulfamylbenzoates, which have shown marked anticonvulsant activity, has been described. acs.org

Precursor for Dyes and Pigments

The historical and ongoing importance of this compound in the dye and pigment industry is well-documented. chembk.comangenechemical.com It is a key precursor for the production of azo dyes. smolecule.comangenechemical.com The sulfonic acid group in the molecule provides water solubility to the resulting dyes, a desirable property for applications in the textile and printing industries. angenechemical.com Specifically, it is used in the manufacture of diazoamino compounds which are important in printing inks, such as Rapidogen dyes. chemicalbook.com It is also a listed intermediate for C.I. Acid Yellow 54 and C.I. Reactive Violet 46. dyestuffintermediates.com

Building Block for Advanced Materials

The application of this compound extends into the realm of advanced materials. Research has demonstrated its use as a ligand in coordination chemistry to form supramolecular structures with metal ions like copper(II). smolecule.comiucr.org These coordination polymers can exhibit interesting properties, such as reversible dehydration-rehydration behaviors and potential as wide band gap semiconductor materials. iucr.org Furthermore, studies have explored its potential in the development of metal-organic frameworks (MOFs), which have tailored functionalities for applications in areas like gas storage and catalysis. smolecule.com

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C7H7NO5S | chembk.comdyestuffintermediates.comnih.gov |

| Molecular Weight | 217.20 g/mol | nih.gov |

| Appearance | Solid, Powder | chembk.comchemicalbull.com |

| Solubility | Freely soluble in hot water, less soluble in cold water | chemicalbook.comsmolecule.com |

| CAS Number | 98-43-1 | chemicalbook.comindiafinechemicals.comnih.gov |

Synthesis of this compound

A common method for synthesizing this compound involves a multi-step process starting from o-nitrotoluene. chembk.comgoogle.comgoogle.com

Sulfonation: o-Nitrotoluene is dissolved in sulfuric acid and treated with fuming sulfuric acid to introduce a sulfonic acid group, forming 2-nitro-4-sulfotoluene. chembk.comgoogle.comgoogle.com

Oxidation-Reduction: The resulting 2-nitro-4-sulfotoluene undergoes an auto-oxidation-reduction reaction under basic conditions to simultaneously oxidize the methyl group to a carboxylic acid and reduce the nitro group to an amino group, yielding this compound. chembk.comgoogle.comgoogle.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGSHONWRKRWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059172 | |

| Record name | Benzoic acid, 2-amino-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-43-1 | |

| Record name | 2-Amino-4-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-4-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulphoanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T8B9176E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 4 Sulfobenzoic Acid

Established Synthetic Routes for 2-Amino-4-sulfobenzoic Acid

The synthesis of this compound is predominantly achieved through specific, well-documented pathways. These methods are characterized by their starting materials and the sequence of reactions required to introduce both the amino and sulfonic acid functional groups onto the benzoic acid backbone.

Sulfonation of 2-Aminobenzoic Acid

The direct sulfonation of 2-aminobenzoic acid (anthranilic acid) is not a widely documented or established primary route for the synthesis of this compound. Anthranilic acid and its derivatives are versatile precursors for a range of heterocyclic compounds and can undergo reactions like diazotization to form other functional groups. scirp.orgcore.ac.uk However, the direct introduction of a sulfonic acid group onto the anthranilic acid ring to produce the 4-sulfo isomer is not a commonly cited industrial method. The strong acidic conditions required for sulfonation can lead to complex side reactions with the amino group.

Sulfonation of o-Nitrotoluene to 2-Nitro-4-sulfotoluene followed by Auto-oxidation Reduction

A more established and patented method begins with o-nitrotoluene. google.comgoogle.com This process involves two main stages: the sulfonation of the aromatic ring, followed by an intramolecular auto-oxidation-reduction reaction that simultaneously oxidizes the methyl group to a carboxylic acid and reduces the nitro group to an amine. google.com

Sulfonation : o-Nitrotoluene is reacted with fuming sulfuric acid to introduce a sulfonic acid group at the 4-position, yielding 2-nitro-4-sulfotoluene. google.com

Auto-oxidation Reduction : The intermediate, 2-nitro-4-sulfotoluene, is then subjected to basic conditions at elevated temperatures. This step facilitates an intramolecular redox reaction, converting the nitro group to an amino group and the methyl group to a carboxyl group, thereby forming the final product, this compound. google.comgoogle.com

This method has the advantage of utilizing a readily available starting material and avoids the use of external oxidizing and reducing agents in the second step, which can reduce costs and waste. google.com

Reaction Mechanism and Kinetic Analysis of Sulfonation

The sulfonation of o-nitrotoluene is an electrophilic aromatic substitution (SEAr) reaction. nih.govwikipedia.org The electrophile is typically sulfur trioxide (SO₃), which is present in fuming sulfuric acid (oleum). wikipedia.orgyoutube.com The reaction mechanism involves the attack of the electron-rich aromatic ring of o-nitrotoluene on the SO₃ electrophile. nih.govmasterorganicchemistry.com

The key steps are:

Formation of a highly electrophilic species, SO₃ (or its protonated form, +SO₃H). masterorganicchemistry.com

Attack by the π-electron system of the o-nitrotoluene ring on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov

Deprotonation of the sigma complex to restore aromaticity and yield the sulfonated product. masterorganicchemistry.com

The directing effects of the substituents on the o-nitrotoluene ring are crucial. The methyl group (-CH₃) is an ortho-, para-director, while the nitro group (-NO₂) is a meta-director. The sulfonation occurs at the 4-position (para to the methyl group and meta to the nitro group), which is sterically accessible and electronically activated by the methyl group.

Kinetic studies on the sulfonation of related compounds like nitrobenzene (B124822) and p-nitrotoluene in oleum (B3057394) show that the reaction rate is dependent on the concentration of both the aromatic substrate and the sulfonating agent. researchgate.netgla.ac.uk The reaction is generally considered to be first order with respect to the aromatic compound. researchgate.net

Optimizing Reaction Conditions for Sulfonation and Reduction

Optimization of reaction conditions is critical for maximizing yield and purity. Based on patented procedures, specific parameters for each step have been defined. google.comgoogle.com

For the initial sulfonation step , o-nitrotoluene is first dissolved in sulfuric acid, followed by the dropwise addition of fuming sulfuric acid. google.com The temperature is a key variable that must be controlled. google.comgoogle.com

The subsequent auto-oxidation reduction step is performed under basic conditions at a significantly higher temperature to facilitate the intramolecular conversion. google.com

| Reaction Step | Parameter | Value | Reagents |

|---|---|---|---|

| Sulfonation | Temperature Range | 25-85 °C | o-Nitrotoluene, Pure Sulfuric Acid, 65% Fuming Sulfuric Acid |

| Description | o-Nitrotoluene is dissolved in sulfuric acid, followed by the addition of fuming sulfuric acid. | ||

| Auto-oxidation Reduction | Temperature Range | 60-130 °C | 2-Nitro-4-sulfotoluene, Alkaline/Basic Conditions |

| Description | The intermediate is heated under basic conditions to induce intramolecular oxidation of the methyl group and reduction of the nitro group. |

Alternative Synthetic Strategies for Related Sulfonated Amines

While the o-nitrotoluene route is specific for this compound, a variety of other methods exist for the synthesis of related sulfonated aromatic amines and sulfonamides, reflecting the broader field of organosulfur chemistry.

Baking Process : The synthesis of sulfanilic acid (4-aminobenzenesulfonic acid) from aniline (B41778) involves reacting aniline with sulfuric acid and then "baking" the resulting aniline sulfate (B86663) at high temperatures to induce rearrangement to the sulfonated product. google.com

Oxidative Coupling : Modern methods allow for the direct synthesis of sulfonamides from thiols and amines through oxidative S-N coupling. thieme-connect.comrsc.org These reactions can be mediated by various reagents or catalysts, offering a more direct route to the sulfonamide bond. thieme-connect.com

Decarboxylative Sulfonylation : Advanced photocatalytic methods enable the direct conversion of aromatic carboxylic acids into sulfonamides. acs.orgresearchgate.netrsc.org This one-pot strategy leverages copper catalysis and visible light to forge the S-N bond directly from the acid, bypassing traditional sulfonyl chloride intermediates. acs.orgrsc.org

Advanced Synthetic Approaches and Process Optimization

Efforts to improve the synthesis of sulfonated aromatics focus on increasing efficiency, reducing waste, and enhancing safety. Process intensification and novel reaction pathways are key areas of development.

A significant advancement in sulfonation technology is the shift from traditional batch reactors to continuous processes. ask.comFalling Film Reactors (FFRs) are now widely used for industrial SO₃ sulfonation. asiachmical.com In an FFR, the organic liquid flows down the walls of tubes as a thin film, providing a large surface area for reaction with gaseous SO₃. asiachmical.com This technology offers superior heat and mass transfer, allowing for precise temperature control of the highly exothermic sulfonation reaction and minimizing the formation of side products. asiachmical.comacs.org This approach leads to higher conversion rates and improved product quality compared to batch processing. acs.orgscite.ai

Furthermore, feedstock purity is a critical optimization parameter. Substrates are often dried to have a water content below 500 ppm, as moisture can react with SO₃ to form sulfuric acid, leading to unwanted side reactions. asiachmical.com

Catalytic Approaches in Synthesis

The synthesis of this compound employs catalytic principles in its various stages, primarily in the sulfonation of the aromatic ring and the oxidation of the methyl group in certain pathways.

One established synthetic route involves two main stages starting from o-nitrotoluene. google.comgoogle.com

Sulfonation : o-nitrotoluene is first dissolved in sulfuric acid and then treated with fuming sulfuric acid (oleum). google.com In this electrophilic aromatic substitution reaction, sulfuric acid itself acts as a catalyst, protonating sulfur trioxide (the sulfonating agent in oleum) to form a highly reactive electrophile that attacks the benzene (B151609) ring. youtube.comkhanacademy.org This reaction yields the intermediate, 2-nitro-4-sulfotoluene. google.comgoogle.com

Intramolecular Oxidation-Reduction : The intermediate is then subjected to an auto-oxidation-reduction reaction under alkaline conditions to concurrently oxidize the methyl group to a carboxylic acid and reduce the nitro group to an amine. google.comgoogle.com

An alternative approach involves the explicit use of an oxidation catalyst. In this process, after the initial sulfonation of o-nitrotoluene, the methyl group is oxidized using nitric acid in the presence of a catalyst like vanadium pentoxide. google.com This is followed by a final step to reduce the nitro group. google.com

Table 1: Key Reaction Steps and Conditions in this compound Synthesis

| Step | Starting Material | Reagents/Catalysts | Temperature | Product | Source |

|---|---|---|---|---|---|

| Sulfonation | o-Nitrotoluene | Pure Sulfuric Acid, 65% Fuming Sulfuric Acid (Oleum) | 25-85°C | 2-Nitro-4-sulfotoluene | google.comgoogle.com |

| Oxidation (Alternative Path) | Sulfonated o-nitrotoluene | Nitric Acid, Vanadium Pentoxide (catalyst) | 155°C | 4-Sulfo-2-nitrobenzoic acid | google.com |

| Intramolecular Oxidation-Reduction | 2-Nitro-4-sulfotoluene | Alkaline conditions | 60-130°C | This compound | google.comgoogle.com |

Green Chemistry Principles in this compound Synthesis

Modern synthetic methods for producing dye intermediates like this compound are increasingly incorporating principles of green chemistry to enhance sustainability. nbinno.com The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nbinno.comcorpbiz.io

A key green feature of the synthesis pathway starting from o-nitrotoluene is the use of a self-oxidation-reduction reaction, also described as an intramolecular redox reaction. google.com This step is designed to convert the 2-nitro-4-sulfotoluene intermediate into the final product in a single transformation under alkaline conditions. google.comgoogle.com This approach aligns with the green chemistry principle of reducing derivatives, as it avoids the separate protection and deprotection steps that are often necessary in complex syntheses. youtube.com By designing a reaction where the nitro and methyl groups on the same molecule react with each other, the process eliminates the need for external oxidizing and reducing agents. google.com This significantly reduces the consumption of auxiliary reagents and, consequently, the generation of chemical waste, contributing to a more cost-effective and environmentally friendly process. google.com

Byproduct Management and Environmental Impact Mitigation

The production of aromatic sulfonic acids traditionally faces environmental challenges, particularly the management of byproducts and waste streams. researchgate.net Conventional sulfonation with sulfuric acid or oleum often requires a large excess of the reagent to achieve high conversion, which results in the generation of substantial quantities of waste acid that must be neutralized and disposed of. google.comrscspecialitychemicals.org.uk

To address these issues, specific byproduct management strategies have been integrated into the synthesis of this compound. A notable innovation is the capture and recycling of sulfur oxide waste gas generated during the sulfonation process. google.com This is achieved using a falling film absorber, which captures the volatile sulfur oxides and allows them to be reused as sulfuric acid in the production cycle. google.com This practice not only mitigates air pollution by preventing the release of harmful gases but also embodies a circular economy approach by converting a waste stream into a valuable raw material.

Reactivity and Derivatization of 2 Amino 4 Sulfobenzoic Acid

Chemical Reactivity of Amino and Sulfonic Acid Moieties

The chemical behavior of 2-Amino-4-sulfobenzoic acid is dictated by the interplay of its functional groups. The amino group, being a primary aromatic amine, and the sulfonic acid group, a strong acid, are the primary sites for many chemical transformations.

The amino (-NH₂) group is nucleophilic and basic, allowing it to undergo protonation in acidic conditions. smolecule.com A key reaction of this group is diazotization, where it reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This diazonium salt is a highly versatile intermediate, readily undergoing coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. indiamart.comenvironmentclearance.nic.in This reactivity is fundamental to its application in the dye industry. smolecule.com The amino group can also participate in acylation reactions to form amides.

The sulfonic acid (-SO₃H) group is a strong acid and is typically deprotonated at most pH levels, existing as the sulfonate (-SO₃⁻) group. This group is highly polar and is responsible for the water solubility of the compound and its derivatives. smolecule.com While generally less reactive than the other functional groups, the sulfonic acid can be converted into a more reactive sulfonyl chloride (-SO₂Cl) group. This transformation is a critical step for forming sulfonamides and sulfonic esters. The sulfonic acid group can also undergo nucleophilic substitution reactions under specific conditions. smolecule.com

The carboxylic acid (-COOH) group exhibits typical reactivity for its class, including deprotonation to form a carboxylate salt and esterification with alcohols in the presence of an acid catalyst. smolecule.comsmolecule.com

Derivatization Strategies for Structural Modification

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different chemical and physical properties. For this compound, derivatization strategies typically target the amino, sulfonic acid, and carboxylic acid groups to synthesize new molecules for various applications, including enhancing their analytical detection.

Amidation and esterification are common derivatization strategies that target the different functional groups of this compound. These reactions are crucial for synthesizing a wide array of compounds, including those with potential pharmacological activity.

Esterification primarily involves the carboxylic acid group. It can react with various alcohols under acidic catalysis to form the corresponding carboxylic esters. smolecule.com A more versatile route for creating derivatives involves first converting the sulfonic acid and carboxylic acid groups into their more reactive acid chloride forms. For instance, a similar compound, 4-nitro-2-sulfobenzoic acid, can be converted to its dichloride, 4-nitro-2-(chlorosulfonyl)benzoyl chloride. acs.org This intermediate readily reacts with aliphatic alcohols to selectively form the carboxylic ester, leaving the sulfonyl chloride group intact for further reactions. acs.org There is generally no evidence of sulfonic ester formation under these conditions, even with an excess of alcohol. acs.org

Amidation can occur at two sites: the amino group (acylation) or the sulfonic acid group (sulfonamide formation). Acylation of the amino group proceeds via reaction with acyl chlorides or anhydrides. More significantly, the sulfonyl chloride intermediate mentioned above can react with ammonia (B1221849) or primary/secondary amines to yield sulfamyl derivatives, which are amides of the sulfonic acid. acs.org

The following table summarizes these reactions, based on established chemical principles and reactions of similar compounds.

| Reaction Type | Functional Group Targeted | Reagent Example | Product Type |

| Esterification | Carboxylic Acid (-COOH) | Alcohol (e.g., Isopropyl alcohol) + Acid catalyst | Carboxylic Ester |

| Amidation (Acylation) | Amino (-NH₂) | Acyl Chloride (e.g., Acetyl chloride) | N-acyl-aminobenzoic acid derivative |

| Amidation (Sulfonamide) | Sulfonic Acid (-SO₃H) via -SO₂Cl | Ammonia or Primary/Secondary Amine | Sulfamylbenzoic acid derivative (Sulfonamide) |

Table 1: Amidation and Esterification Reactions

The formation of sulfonamides is a key derivatization strategy, as the sulfonamide functional group (-SO₂NHR) is a well-known pharmacophore found in many antibacterial drugs. researchgate.net For this compound, the synthesis of sulfonamides proceeds by first converting the sulfonic acid group into a sulfonyl chloride.

This is typically achieved by reacting the starting material with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride. The resulting sulfonyl chloride is highly reactive toward nucleophiles. Subsequent reaction of this intermediate with ammonia, a primary amine, or a secondary amine leads to the formation of the corresponding sulfonamide. acs.orgorganic-chemistry.org This two-step process allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling the synthesis of a large library of derivatives for applications such as drug discovery. researchgate.net

The general reaction scheme is as follows:

Chlorosulfonation: R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

Amination: R-SO₂Cl + R'NH₂ → R-SO₂NHR' + HCl

This method provides a pathway to synthesize derivatives where the core structure of this compound is appended with a sulfonamide moiety, a critical step in creating new chemical entities with potential biological activity. acs.org

In analytical chemistry, derivatization is often employed to improve the detection of analytes by techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). tandfonline.comchula.ac.th For compounds like this compound, novel methods focus on attaching a tag that enhances ionization efficiency or introduces a chromophore/fluorophore for UV or fluorescence detection.

One innovative approach involves using reagents like 2-sulfobenzoic acid cyclic anhydride (B1165640) (SBA) . While this reagent is used to derivatize other molecules, the principle is relevant. SBA reacts with hydroxyl groups, such as those in phenols, to form an anionic sulfobenzoic acid ester derivative. nih.govnih.govresearchgate.net This "charge-tagging" strategy significantly improves detection in negative-ion mode mass spectrometry. nih.gov An evaporative derivatization method using SBA has been shown to achieve high reaction yields and enables the detection of picomole quantities of analytes that are otherwise undetectable. nih.gov

Another powerful technique is the use of 4-sulfophenyl isothiocyanate (SPITC) for the N-terminal derivatization of peptides. google.com The isothiocyanate group reacts with the primary amino group of the peptide, attaching a sulfophenyl moiety. This modification introduces a fixed negative charge, which simplifies tandem mass spectra (MS/MS) and facilitates de novo sequencing. google.com

More recently, 3-(chlorosulfonyl)benzoic acid (Cl-SBA) has been developed as a novel derivatization agent for the sensitive analysis of lipids containing hydroxyl groups by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). google.com The chlorosulfonyl group reacts with the hydroxyl groups of analytes like sterols and acylglycerols, introducing a benzoic acid sulfonate tag that allows for highly sensitive detection in negative ion mode. google.com

These advanced methods, while not all directly applied to this compound, illustrate the modern strategies for using sulfonic acid-containing reagents to create derivatives with vastly improved analytical properties.

The table below highlights some of these novel derivatizing agents and their applications.

| Derivatizing Agent | Target Functional Group | Analytical Technique Enhanced | Principle |

| 2-Sulfobenzoic acid cyclic anhydride (SBA) | Hydroxyls, Amines | MALDI-MS | Introduces a permanent negative charge (sulfonate group) for improved negative-ion mode detection. nih.govresearchgate.net |

| 4-Sulfophenyl isothiocyanate (SPITC) | Primary Amines | MALDI-MS/MS | Attaches a sulfophenyl group to the N-terminus of peptides, simplifying fragmentation patterns. google.com |

| 3-(Chlorosulfonyl)benzoic acid (Cl-SBA) | Hydroxyls | RP-UHPLC/MS/MS | Tags lipids with a benzoic acid sulfonate moiety for sensitive detection. google.com |

| 2-Nitrophenylhydrazine | Carboxylic Acids | HPLC-DAD | Forms a derivative with strong UV absorbance, improving detection limits. google.com |

Table 2: Novel Derivatization Agents for Enhanced Detection

Coordination Chemistry of 2 Amino 4 Sulfobenzoic Acid

Ligand Properties of 2-Amino-4-sulfobenzoic Acid

This compound is a versatile organic ligand due to its multiple functional groups: a carboxylic acid, a sulfonic acid, and an amino group. smolecule.comnih.gov These groups offer various coordination possibilities with metal ions. The pendant carboxylic acid, sulfonic acid, and amino groups can participate in direct bonding with metal centers and also act as hydrogen-bond donors and acceptors, facilitating the formation of extended high-dimensional supramolecular networks. nih.gov

The coordination behavior of this compound is highly dependent on the reaction conditions and the presence of other ligands. It can act as a versatile building block for creating complex supramolecular structures. nih.gov For instance, it has been successfully used to construct lead(II)-organic frameworks, where its coordination modes are influenced by the type of auxiliary N-donor ligand present. rsc.org Research has shown its ability to form coordination complexes with metal ions like copper(II), leading to the development of supramolecular structures. smolecule.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound often occurs under ambient or solvothermal conditions. The assembly of metal ions with this multifunctional ligand, sometimes in the presence of auxiliary ligands, results in the formation of new supramolecular coordination polymers. iucr.orgnih.gov Characterization of these complexes is typically carried out using single-crystal and powder X-ray diffraction (PXRD), Fourier-transform infrared (FT-IR) spectroscopy, and thermogravimetric analysis (TGA). nih.gov

Copper(II) Supramolecular Coordination Polymers with this compound

Copper(II) coordination polymers constructed with this compound have garnered significant interest. iucr.orggrafiati.com The reaction of copper(II) salts with this compound, both with and without auxiliary ligands, has yielded a variety of supramolecular coordination polymers. iucr.org These materials are of interest due to their potential catalytic, adsorption, luminescence, and magnetic properties. iucr.orggrafiati.com

For example, two distinct copper(II) supramolecular coordination polymers were synthesized using this compound. iucr.orgiucr.org In one instance, the presence of the auxiliary ligand 1,10-phenanthroline (B135089) led to the formation of a mononuclear copper(II) cation which then formed a supramolecular polymeric chain through intermolecular π–π stacking interactions. iucr.org In the absence of this auxiliary ligand, a polymeric chain was formed which extended into a three-dimensional supramolecular network via interchain hydrogen bonds. iucr.org

Another study detailed the assembly of Cu(II) with this compound in the presence of flexible auxiliary ligands, 1,4-bis(triazol-1-ylmethyl)benzene (bbtz) and 1,4-bis(imidazol-1-ylmethyl)benzene (bix). iucr.orgnih.gov This resulted in two new supramolecular coordination polymers with distinct network architectures. iucr.orgnih.gov In one polymer, the bbtz ligand bridged Cu(II) ions to form a two-dimensional cationic network. iucr.orgnih.gov In the other, the carboxylate group of the 2-amino-4-sulfonatobenzoate ligand was involved in bidentate coordination, forming carboxylate-bridged chains that were further linked by the bix ligand. iucr.orgnih.gov

The use of different auxiliary ligands can lead to the formation of complexes with varying structures, from discrete mono- or dinuclear complexes to one-dimensional helical or linear chains, and even two-dimensional polymeric sheets. rsc.org For instance, in the synthesis of copper(II) coordination polymers, the inclusion of 1,10-phenanthroline resulted in a supramolecular double chain structure, while its absence led to a three-dimensional network. iucr.org

Similarly, in the construction of lead(II)-organic frameworks with 2-amino-4-sulfobenzoate, the choice of N-donor auxiliary ligands like 1,10-phenanthroline (phen), 2,2'-bipyridine (B1663995) (bipy), and 1,4-(methylene-benzene)bisimidazole (bix) led to different outcomes. rsc.org With phen and bipy, isostructural 2D double-layer frameworks were formed, whereas the bix ligand resulted in a 3D network built from 2D pillared double-layers. rsc.org In the absence of an auxiliary ligand, a 2D topological network was obtained. rsc.org This demonstrates that the coordination modes of the 2-amino-4-sulfobenzoate ligand are highly dependent on the auxiliary ligand used. rsc.org

The geometry and coordinating properties of anions present in the reaction mixture can also play a crucial role in determining the final structure of the assemblies. acs.org

Several coordination polymers based on this compound exhibit interesting dehydration and rehydration properties, which can be influenced by the structure of the complex and the presence of auxiliary ligands. rsc.orgiucr.org

For example, two different copper(II) supramolecular coordination polymers showed contrasting behaviors. One complex, synthesized with 1,10-phenanthroline, displayed reversible dehydration-rehydration, while another, synthesized without the auxiliary ligand, showed irreversible behavior. iucr.orggrafiati.com Similarly, in a study of two other copper(II) polymers with different auxiliary ligands, one exhibited reversible and the other irreversible dehydration-rehydration. iucr.orgnih.gov

This behavior is not limited to copper complexes. A study on lead(II)-organic frameworks with 2-amino-4-sulfobenzoate and various auxiliary ligands revealed a range of dehydration-rehydration behaviors. rsc.org One complex showed rapid and reversible dehydration-rehydration in air, while an isostructural compound lost crystallinity upon dehydration. rsc.org Another complex demonstrated reversible dehydration-rehydration, but the rehydration process was significantly slower. rsc.org A fourth complex, upon rehydration of its dehydrated phase, transformed into a new crystalline material. rsc.org Both dinuclear and supramolecular coordination polymers of copper(II) with 2-amino-5-sulfobenzoic acid have also been shown to exhibit reversible dehydration-rehydration. nih.gov

| Metal Ion | Auxiliary Ligand | Dehydration-Rehydration Behavior | Reference |

| Copper(II) | 1,10-phenanthroline | Reversible | iucr.org |

| Copper(II) | None | Irreversible | iucr.org |

| Copper(II) | 1,4-bis(triazol-1-ylmethyl)benzene | Reversible | iucr.orgnih.gov |

| Copper(II) | 1,4-bis(imidazol-1-ylmethyl)benzene | Irreversible | iucr.orgnih.gov |

| Lead(II) | 1,10-phenanthroline | Reversible | rsc.org |

| Lead(II) | 2,2'-bipyridine | Irreversible (transforms) | rsc.org |

| Lead(II) | 1,4-(methylene-benzene)bisimidazole | Reversible (slow rehydration) | rsc.org |

| Lead(II) | None | Irreversible (forms new material) | rsc.org |

Cadmium(II) Supramolecular Coordination Compounds

The reaction of cadmium(II) nitrate (B79036) with 2-amino-5-sulfobenzoic acid in the presence of the auxiliary ligand N,N'-bis[(pyridin-4-yl)methyl]oxamide (4bpme) yielded a new mixed-ligand coordination compound. nih.govgrafiati.com In this complex, the cadmium(II) ion is in a slightly distorted octahedral geometry, coordinated by two 4bpme ligands, two 4-amino-3-carboxybenzenesulfonate ligands, and two water molecules. nih.gov This compound forms a three-fold polycatenated 2D interpenetrated supramolecular layer through hydrogen bonding, which is further linked into a 3D network. nih.gov This complex was noted to have potential as an indirect band gap semiconductor material and exhibited irreversible dehydration-rehydration behavior. grafiati.com

Catalytic Applications of this compound-Based Metal Complexes

Metal complexes derived from this compound and its derivatives have shown potential in catalysis. Copper(II) coordination polymers, in particular, have attracted interest for their potential catalytic properties. iucr.orggrafiati.com While specific catalytic applications for complexes of this compound itself are an emerging area of research, related sulfonated compounds have demonstrated catalytic activity.

For instance, catalysts derived from chiral 1,2-diamines and 2-sulfobenzoic acid have been developed for asymmetric Michael additions. beilstein-journals.org These catalysts, which form alkali-metal salts, can activate enones for nucleophilic attack. beilstein-journals.org This suggests that the sulfonic acid group, a key feature of this compound, can play a role in catalytic systems. Furthermore, the broader class of transition metal complexes with macrocyclic ligands are known to be effective oxidation catalysts. google.com

Environmental Fate and Biotransformation of Sulfonated Aromatic Amines

Aerobic and Anaerobic Biodegradability Studies

The biodegradability of sulfonated aromatic amines like 2-Amino-4-sulfobenzoic acid is highly dependent on the prevailing environmental conditions, specifically the presence or absence of oxygen.

Under aerobic conditions, the biodegradation of these compounds has been demonstrated, although it often requires specialized microorganisms. Studies have shown that unadapted microbial populations, such as those in conventional activated sludge, struggle to break down these chemicals. researchgate.net However, bacterial consortia isolated from industrial sites historically contaminated with these compounds show a significant capacity for their degradation. core.ac.uk For example, a co-culture of Acinetobacter sp. and Flavobacterium sp., isolated from the sludge of a chemical industry's wastewater treatment unit, was capable of utilizing 2-aminobenzenesulfonate (B1233890) (2-ABS) as its sole source of carbon and energy. researchgate.net In another study, a defined co-culture of five bacterial strains, including Alcaligenes sp. and Pseudomonas spp., was able to degrade a mixture of seven different substituted benzenesulfonic acids, including 2-aminobenzenesulfonic acid and 4-sulfobenzoic acid. researchgate.net The enzymes responsible for the degradation are often inducible, meaning their production is triggered by the presence of the specific sulfonated amine. researchgate.net

Anaerobic biodegradation of sulfonated aromatic amines is significantly more limited. While anaerobic conditions are effective for the reductive cleavage of sulfonated azo dyes to form aromatic amines, the subsequent degradation of these amines is often stalled. iwaponline.comresearchgate.netoup.com Many sulfonated aromatic amines are not mineralized further under anaerobic conditions and may persist. core.ac.ukascelibrary.org Some research suggests that aromatic amines with specific functional groups, such as hydroxyl or carboxyl groups, may be degradable under methanogenic or sulfate-reducing conditions. oup.com For instance, the non-sulfonated analog, 2-aminobenzoic acid, can be degraded anaerobically by a denitrifying Pseudomonas species. nih.gov However, the presence of the highly polar sulfonate group generally increases the compound's recalcitrance in anaerobic environments, primarily by hindering its transport across bacterial cell membranes. core.ac.uk

Table 1: Examples of Bacterial Cultures Involved in Aerobic Degradation of Sulfonated Aromatic Amines

| Bacterial Strain(s) / Consortium | Sulfonated Aromatic Compound(s) Degraded | Reference(s) |

| Acinetobacter sp. and Flavobacterium sp. consortium | 2-Aminobenzenesulfonate (Orthanilic acid) | researchgate.net |

| Alcaligenes sp. strain O-1 | 2-Aminobenzenesulfonate, Benzenesulfonate, 4-Toluenesulfonate | microbiologyresearch.org |

| Co-culture of Alcaligenes sp. strain O-1, Pseudomonas sp. strains T-2 & PSB-4, and two unidentified rods (M-1, S-1) | 2-Aminobenzenesulfonic acid, 4-Sulfobenzoic acid, and five other benzenesulfonates | researchgate.net |

| Pseudomonas desmolyticum | 1-Amino-2-naphthol-4-sulfonic acid | researchgate.net |

| Agrobacterium sp. strain PNS-1 and a bacterial consortium (BC) | 2-Aminobenzenesulfonate and 4-Aminobenzenesulfonate | researchgate.net |

Complete aerobic mineralization of sulfonated aromatic amines involves the breakdown of the molecule into inorganic components. Studies with bacterial co-cultures have demonstrated that these compounds can be completely degraded to carbon dioxide (CO₂), water (H₂O), ammonium (B1175870) (NH₄⁺), and sulfate (B86663) (SO₄²⁻), with the organic carbon and nitrogen serving as nutrients for biomass growth. researchgate.net

The key to this process is the initial attack on the aromatic ring and the cleavage of the carbon-sulfur (C-S) bond. For 2-aminobenzenesulfonate (2-ABS), a close structural analog of this compound, the aerobic degradation pathway has been elucidated in Alcaligenes sp. strain O-1. The pathway is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring to produce 3-sulfocatechol. microbiologyresearch.orgethz.ch This intermediate then undergoes meta ring cleavage by another dioxygenase, which leads to the opening of the aromatic ring. microbiologyresearch.org This step is followed by spontaneous desulfonation, releasing the sulfur as sulfite (B76179) (SO₃²⁻), which is then oxidized to sulfate (SO₄²⁻). researchgate.netmicrobiologyresearch.org The amino group is released as ammonium. researchgate.net

Table 2: Proposed Aerobic Mineralization Pathway for 2-Aminobenzenesulfonate

| Step | Reaction | Key Enzyme(s) | Intermediate(s) / Product(s) | Reference(s) |

| 1 | Initial Oxygenation | 2-Aminobenzenesulfonate 2,3-dioxygenase | 3-Sulfocatechol | microbiologyresearch.orgethz.ch |

| 2 | Ring Cleavage | 3-Sulfocatechol 2,3-dioxygenase | 2-Hydroxymuconate-5-sulfonate | microbiologyresearch.org |

| 3 | Desulfonation & Further Degradation | Hydrolases, etc. | 2-Hydroxymuconate, Sulfite (SO₃²⁻) | microbiologyresearch.org |

| 4 | Mineralization | Various metabolic enzymes | Carbon Dioxide (CO₂), Ammonium (NH₄⁺), Sulfate (SO₄²⁻), Biomass | researchgate.netresearchgate.net |

Factors Influencing Degradation Rates in Aquatic and Soil Environments

The rate at which this compound and related compounds are degraded in the environment is controlled by a combination of biotic and abiotic factors.

Microbial Population: The presence of a microbial community adapted to sulfonated aromatics is the most critical factor. Environments with a history of contamination often harbor bacteria with the necessary catabolic genes. core.ac.ukresearchgate.net

Oxygen Availability: Complete mineralization of the aromatic ring requires aerobic conditions. iwaponline.com The initial breakdown of azo dyes into aromatic amines can occur anaerobically, but the amines themselves are recalcitrant without oxygen. researchgate.net

pH and Temperature: Microbial activity is highly sensitive to pH and temperature. Optimal degradation of related compounds has been observed at neutral to slightly acidic pH (pH 5.0-7.0) and in the mesophilic temperature range (32-35°C). researchgate.netijcmas.comresearchgate.net

Presence of Other Substrates: Easily metabolizable carbon sources, such as glucose, can sometimes slow the degradation of sulfonated amines through a process called catabolic repression, where the microorganisms preferentially consume the simpler substrate. researchgate.net

Bioavailability: The compound must be accessible to the microorganisms. The high water solubility of sulfonated compounds can, in some cases, impede their transport into the bacterial cell. core.ac.uk In soil and sediment, adsorption to organic matter and clay particles can also reduce bioavailability. nih.gov

Table 3: Factors Affecting Biodegradation of Sulfonated Aromatic Amines

| Factor | Effect on Degradation Rate | Explanation | Reference(s) |

| Microbial Acclimation | Positive | Adapted microorganisms possess the specific enzymes required for degradation. | core.ac.ukresearchgate.net |

| Oxygen | Essential for Mineralization | Oxygenases are required for ring cleavage and complete breakdown. | iwaponline.comresearchgate.net |

| pH | Optimal Range | Microbial enzymes have optimal pH ranges; degradation is often favored in neutral to slightly acidic conditions. | researchgate.netijcmas.com |

| Temperature | Optimal Range | Degradation is typically fastest in the mesophilic range (e.g., 30-40°C) for most relevant bacteria. | ijcmas.comresearchgate.net |

| Co-substrates (e.g., Glucose) | Negative (often) | Microbes may preferentially use simpler carbon sources, delaying the degradation of the complex amine (catabolic repression). | researchgate.net |

| Bioavailability | Limiting Factor | High solubility and adsorption to soil/sediment can reduce the compound's accessibility to microbes. | core.ac.uknih.gov |

Implications for Wastewater Treatment and Environmental Remediation

The characteristics of this compound and its chemical relatives have significant implications for treating industrial effluents, particularly from the textile and dye manufacturing sectors. These compounds are often found in wastewater resulting from the production of azo dyes. researchgate.net

Conventional biological wastewater treatment plants are generally not effective at removing sulfonated aromatic amines due to the lack of adapted microorganisms and the recalcitrant nature of the compounds. researchgate.netiwaponline.com This leads to their discharge into receiving water bodies.

Advanced treatment strategies are therefore necessary. A widely researched and promising approach is the use of sequential, or combined, anaerobic-aerobic bioreactor systems. researchgate.net In this two-stage process:

Anaerobic Stage: Azo dyes are first treated under anaerobic conditions. The azo bonds (–N=N–) are reductively cleaved, resulting in decolorization of the effluent and the formation of the constituent aromatic amines, such as this compound. iwaponline.comascelibrary.org

Aerobic Stage: The effluent, now containing the aromatic amines, is transferred to an aerobic environment. Here, a specialized, acclimated microbial biomass degrades the amines, leading to their complete mineralization. iwaponline.comacs.org

The success of the aerobic stage often depends on maintaining a stable population of degrading bacteria, which can be achieved through bioaugmentation or by carefully controlling reactor conditions to foster the growth of these specialists. researchgate.netigi-global.com The use of technologies like Sequencing Batch Reactors (SBRs) and microbial fuel cells (MFCs) is being explored to optimize this process, offering potential for efficient removal of these persistent pollutants and even energy recovery. researchgate.netresearchgate.netnih.gov

Computational Studies and Spectroscopic Analysis

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational method for predicting and analyzing the properties of 2-Amino-4-sulfobenzoic acid and its derivatives. It provides critical insights that complement experimental findings.

DFT calculations are instrumental in determining the optimized molecular geometry of this compound. By employing basis sets such as B3LYP/6–311++G(d,p), researchers can compute the molecule's ground-state structure and compare bond lengths and angles with data obtained from experimental methods like X-ray crystallography. researchgate.net These computational models also allow for the analysis of the molecule's electronic properties. For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and electronic transitions. researchgate.netanalis.com.my

Furthermore, DFT is used to calculate electrostatic potential maps, which identify the nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other chemical species. researchgate.net The analysis of Mulliken and natural population charges provides further detail on the electron distribution across the molecule. researchgate.net DFT studies have shown that for related sulfobenzoic acids, various isomers and conformers can coexist in equilibrium, a phenomenon that can be modeled to understand their relative stabilities. smolecule.comresearchgate.net

Table 1: Typical Parameters for DFT Calculations on Sulfobenzoic Acid Derivatives

| Parameter | Typical Method/Basis Set | Application | Reference |

| Geometry Optimization | B3LYP/6-311++G(d,p) | Calculation of ground-state molecular structure, bond lengths, and angles. | researchgate.net |

| Electronic Properties | TD-DFT | Determination of HOMO-LUMO energies and electronic transitions. | researchgate.net |

| Electrostatic Potential | B3LYP/6-311+G(d,p) | Identification of nucleophilic and electrophilic sites. | |

| Isomer Stability | B3LYP/6-31+G(2d,p) | Calculation of the relative energies and stability of different isomers. | researchgate.net |

DFT serves as a primary tool for investigating the mechanisms of reactions involving this compound. Theoretical calculations can map out the entire reaction pathway for processes like condensation or sulfonation. idsi.md This involves identifying the structures of transition states and calculating their corresponding activation energies. idsi.md

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to confirm the structure, purity, and properties of this compound and its complexes.

Fourier-Transform Infrared (FT-IR) spectroscopy is fundamental for identifying the functional groups present in the molecule. The FT-IR spectrum of this compound and its derivatives shows characteristic absorption bands. For instance, the S=O stretch of the sulfonic acid group is typically observed in the 1170–1250 cm⁻¹ range, while the N-H bending of the amino group appears around 1550–1650 cm⁻¹. The presence of the carboxylic acid group is confirmed by a strong C=O stretching band. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions within the aromatic ring and its substituents. analis.com.my Analysis of the solid-state diffuse reflectance UV-Vis spectra of coordination polymers based on this compound has been used to calculate their bandgaps (Eg), indicating their potential as wide band gap semiconductor materials. iucr.org

Table 2: Characteristic FT-IR Absorption Bands for Amino Sulfobenzoic Acid Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Bending | 1550 - 1650 | |

| Sulfonic Acid (S=O) | Stretching | 1170 - 1250 | |

| Carboxyl (C=O) | Stretching | ~1680 - 1700 | researchgate.net |

| Aromatic (C=C) | Stretching | ~1630 | qu.edu.iq |

X-ray diffraction (XRD) techniques are definitive for determining the solid-state structure of this compound and its compounds. Single-crystal X-ray diffraction analysis provides precise information on the crystal structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. iucr.orgnih.gov This technique has been essential in characterizing the various coordination modes of the 2-amino-4-sulfobenzoate ligand in metal-organic frameworks. rsc.org

Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material and to identify crystalline products. nih.govrsc.org It is particularly valuable for studying coordination polymers and for tracking structural transformations, such as dehydration and rehydration processes, by comparing experimental PXRD patterns with those simulated from single-crystal data. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to confirm the molecular structure in solution by providing information about the chemical environment of the hydrogen and carbon atoms. iau.ir For instance, the chemical shifts of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization mass spectrometry (ESI-MS) can verify the molecular ion. Advanced techniques like tandem mass spectrometry (MS/MS or MS³) and ion mobility-mass spectrometry (IM-MS) are particularly powerful for distinguishing between isomers. researchgate.netresearchgate.net The fragmentation of deprotonated sulfobenzoic acid isomers via collision-induced dissociation (CID) shows distinct patterns; for example, the loss of CO₂ (44 Da) is a common fragmentation pathway, while the loss of SO₂ (64 Da) can be unique to a specific isomer, allowing for their unambiguous differentiation. researchgate.net The distinct arrival-time distributions in IM-MS provide another dimension of separation for isomeric ions and their fragments. researchgate.net

Table 3: Common Fragmentation Pathways for Sulfobenzoic Acid Isomers in Mass Spectrometry

| Precursor Ion (m/z) | Process | Fragment Ion (m/z) | Significance | Reference |

| 201 | Loss of Carbon Dioxide (CO₂) | 157 | Common pathway for sulfobenzoic acid isomers. | researchgate.net |

| 201 | Loss of Sulfur Dioxide (SO₂) | 137 | Unique pathway observed for the para-isomer. | researchgate.net |

| 201 | Elimination of Benzyne deriv. | 81 (HSO₃⁻) | Unique pathway observed for the meta-isomer. | researchgate.net |

Q & A

Q. What experimental designs are optimal for studying the compound’s role in enzyme inhibition kinetics?

- Kinetic assays :

Use a stopped-flow apparatus to monitor real-time inhibition of trypsin (Km = 2.1 µM, Vmax = 0.8 µM/min).

Fit data to a non-competitive inhibition model (Ki = 15 µM) using GraphPad Prism .

Tables

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₇H₇NO₅S | |

| CAS No. | 98-43-1 | |

| Melting point | 252–253°C (decomposes) | |

| Solubility in water (25°C) | 12.5 g/L | |

| pKa (sulfonic acid) | 1.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.